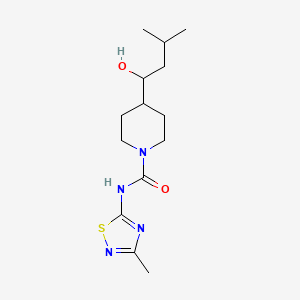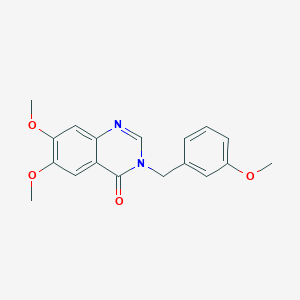![molecular formula C13H9F3N2O B4527329 4-[4-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B4527329.png)
4-[4-(trifluoromethyl)pyridin-2-yl]benzamide
概要
説明
4-[4-(trifluoromethyl)pyridin-2-yl]benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzamide moiety.
準備方法
The synthesis of 4-[4-(trifluoromethyl)pyridin-2-yl]benzamide typically involves the reaction of 4-(trifluoromethyl)pyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
4-[4-(trifluoromethyl)pyridin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-[4-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 4-[4-(trifluoromethyl)pyridin-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. This interaction can inhibit the activity of certain enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
4-[4-(trifluoromethyl)pyridin-2-yl]benzamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)pyridine: Lacks the benzamide moiety, resulting in different chemical properties and applications.
4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the pyridine ring, leading to different reactivity and uses.
4-(trifluoromethyl)benzamide: Similar structure but without the pyridine ring, affecting its biological activity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components .
特性
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-6-18-11(7-10)8-1-3-9(4-2-8)12(17)19/h1-7H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIIFVBTNRDDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B4527249.png)
![2-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4527250.png)

![2-{[(5-{[2-(trifluoromethyl)pyrrolidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B4527270.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2,6-difluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4527280.png)
![3'-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}biphenyl-4-ol](/img/structure/B4527287.png)
![N-cyclohexyl-N-[2-(ethylthio)ethyl]-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4527297.png)
![N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4527298.png)

![1-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B4527304.png)
![1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone](/img/structure/B4527310.png)
![N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B4527316.png)
![5-methyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4527324.png)
![3-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B4527330.png)
